molecular formula C20H17ClN6O2S B4318963 2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE

2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE

Cat. No.: B4318963
M. Wt: 440.9 g/mol
InChI Key: OXEMSAAKKPSWIY-UHFFFAOYSA-N
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Description

2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE is a complex organic compound that features a triazole ring, a chlorobenzyl group, and an imidazole moiety

Preparation Methods

The synthesis of 2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE typically involves multi-step reactions. The synthetic route generally starts with the preparation of the triazole core, followed by the introduction of the chlorobenzyl and imidazole groups. Common reagents used in these reactions include chlorobenzyl chloride, imidazole derivatives, and various thiolating agents. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it may be investigated for use as a pharmaceutical agent, particularly in the treatment of infections or cancer.

    Industry: It could be used in the development of new agrochemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE include other triazole derivatives and imidazole-containing compounds. Some examples are:

    Metronidazole: An imidazole derivative used as an antibiotic and antiprotozoal agent.

    Fluconazole: A triazole antifungal medication.

    Tinidazole: Another imidazole derivative with antiprotozoal and antibacterial properties.

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-[(2-methyl-5-nitroimidazol-1-yl)methyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-14-22-11-19(27(28)29)25(14)12-18-23-24-20(26(18)16-8-3-2-4-9-16)30-13-15-7-5-6-10-17(15)21/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEMSAAKKPSWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE
Reactant of Route 2
Reactant of Route 2
2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE
Reactant of Route 3
Reactant of Route 3
2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE
Reactant of Route 4
Reactant of Route 4
2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE
Reactant of Route 5
Reactant of Route 5
2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE
Reactant of Route 6
Reactant of Route 6
2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE

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